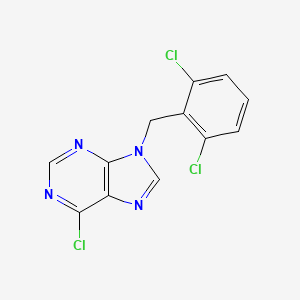
6-Chloro-9-(2,6-dichlorobenzyl)purine
Cat. No. B8646593
M. Wt: 313.6 g/mol
InChI Key: OODRAFIESPIMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04189485
Procedure details


6-Chloro-9-(2,6-dichlorobenzyl)purine (314 mg), 365 mg of diethylamine and 25 ml of methanol were treated in the same manner as Example 2, whereby 212 mg (yield 61%) of 9-(2,6-dichlorobenzyl)-6-diethylaminopurine was obtained as needles melting at 140°-141° C.
[Compound]
Name
needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
61%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:19].[CH2:20]([NH:22][CH2:23][CH3:24])[CH3:21]>CO>[Cl:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=1[CH2:11][N:6]1[CH:5]=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[N:22]([CH2:23][CH3:24])[CH2:20][CH3:21]
|
Inputs


Step One
[Compound]
|
Name
|
needles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
314 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2N=CN(C2=NC=N1)CC1=C(C=CC=C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
365 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CN2C3=NC=NC(=C3N=C2)N(CC)CC)C(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 212 mg | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
